Bicyclo[4.2.0]octa-1,5-diene
CAS No.: 42206-10-0
Cat. No.: VC19633019
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42206-10-0 |
|---|---|
| Molecular Formula | C8H10 |
| Molecular Weight | 106.16 g/mol |
| IUPAC Name | bicyclo[4.2.0]octa-1,5-diene |
| Standard InChI | InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h3-4H,1-2,5-6H2 |
| Standard InChI Key | LKVVIADCTAYVMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC=C2CCC2=C1 |
Introduction
Structural and Molecular Characteristics
Bicyclic Framework and Nomenclature
Bicyclo[4.2.0]octa-1,5-diene derives its name from the IUPAC nomenclature system, which specifies the arrangement of its two fused rings. The prefix bicyclo[4.2.0] indicates a bridgehead system comprising a four-membered ring fused to a two-membered ring, with zero additional carbons in the second bridge . The numbering of the double bonds at positions 1,5 reflects their placement across the bicyclic framework, contributing to strain and reactivity.
The compound’s 2D structure (SMILES: C1CC=C2CCC2=C1) and 3D conformation reveal a nonplanar geometry, with angle strain arising from the fused cyclobutane rings . Computational models highlight bond lengths of approximately 1.54 Å for single bonds and 1.34 Å for double bonds, consistent with typical sp³ and sp² hybridized carbon atoms .
Spectroscopic and Thermochemical Data
Thermochemical studies report a standard enthalpy of formation (ΔfH°) of 222 kJ/mol in the gas phase and 181 kJ/mol in the liquid phase, underscoring its relative stability despite ring strain . These values, determined via calorimetric hydrogenation (Chyd), align with theoretical predictions using group-additivity approaches .
| Property | Value (Gas Phase) | Value (Liquid Phase) | Method | Reference |
|---|---|---|---|---|
| ΔfH° (kJ/mol) | 222 | 181 | Chyd | |
| Molecular Weight (g/mol) | 106.16 | - | PubChem | |
| CAS Registry Number | 42206-10-0 | - | NIST |
The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra further corroborate its structure. For instance, the vinyl protons adjacent to double bonds exhibit characteristic upfield shifts in ¹H NMR (δ 5.2–5.6 ppm), while the ¹³C NMR spectrum reveals distinct signals for sp² (δ 120–130 ppm) and sp³ (δ 25–35 ppm) carbons .
Synthetic Methodologies
Transition-Metal-Catalyzed Homocoupling
A prominent synthesis route involves rhodium(I)-catalyzed head-to-tail homocoupling of terminal alkynes, followed by zipper annulation to form the bicyclic core. This method leverages the oxidative coupling of alkynes, where Rh(I) facilitates C–C bond formation while minimizing side reactions. For example, treating 1-alkynes with [RhCl(CO)₂]₂ under CO atmosphere yields gem-enyne intermediates, which undergo intramolecular cyclization to produce bicyclo[4.2.0]octa-1,5-diene derivatives in yields exceeding 60%.
Photochemical [2+2] Cycloaddition
Chemical Reactivity and Functionalization
Cyclobutene Ring-Opening Reactions
Bicyclo[4.2.0]octa-1,5-diene derivatives undergo strain-driven ring-opening reactions, enabling access to heterocyclic scaffolds. Treatment with pyrrolidine induces cyclobutene cleavage, yielding 1,5-diketones that subsequently cyclize to form trifluoromethylated tetrahydro-1,7-naphthyridines—a class of nitrogen heterocycles with applications in medicinal chemistry . This one-pot protocol, starting from CF₃-allenynes, achieves yields of 45–75% and highlights the compound’s versatility as a synthetic building block .
Diels-Alder and Electrocyclic Reactions
The conjugated diene system in bicyclo[4.2.0]octa-1,5-diene participates in Diels-Alder reactions with electron-deficient dienophiles, forming six-membered rings with high stereoselectivity. Additionally, thermal or photochemical conditions provoke electrocyclic ring-opening, generating linear polyenes that serve as precursors to natural product syntheses .
Applications in Scientific Research
Materials Science
The strained bicyclic framework of bicyclo[4.2.0]octa-1,5-diene makes it a candidate for energy-rich materials. Its high enthalpy of formation (222 kJ/mol) suggests potential in fuel additives or propellants, though stability under storage conditions requires further investigation .
Pharmaceutical Intermediates
Ring-opening reactions of bicyclo[4.2.0]octa-1,5-diene derivatives yield tetrahydro-1,7-naphthyridines, which are structurally analogous to bioactive alkaloids . These compounds exhibit promise as α-amino acid analogs, enabling drug discovery efforts targeting neurological and infectious diseases .
Mechanistic Probes
The compound’s reactivity in photochemical and transition-metal-catalyzed reactions serves as a model system for studying pericyclic reactions and catalyst design. For example, rhodium-mediated homocoupling mechanisms provide insights into alkyne activation and C–C bond formation .
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